(Z)-ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)acrylate
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Overview
Description
(Z)-ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)acrylate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a cyclopropylamino group, dichloro-cyano-fluorobenzoyl moiety, and an acrylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)acrylate typically involves multi-step organic reactions. One common synthetic route may include:
Formation of the acrylate ester: This step involves the esterification of an appropriate carboxylic acid with ethanol under acidic conditions.
Introduction of the cyclopropylamino group: This can be achieved through nucleophilic substitution reactions using cyclopropylamine.
Incorporation of the dichloro-cyano-fluorobenzoyl moiety: This step may involve Friedel-Crafts acylation reactions using the corresponding benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzoyl moiety or the acrylate ester.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)acrylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe or as a precursor for bioactive molecules. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and cellular processes.
Medicine
In medicinal chemistry, this compound may be studied for its potential therapeutic properties. Its structural features suggest it could be a candidate for drug development targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its chemical stability and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)acrylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- (Z)-ethyl 3-(cyclopropylamino)-2-(2,4-dichlorobenzoyl)acrylate
- (Z)-ethyl 3-(cyclopropylamino)-2-(3-cyano-5-fluorobenzoyl)acrylate
- (Z)-ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate
Uniqueness
(Z)-ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)acrylate is unique due to the presence of both cyano and fluorine substituents on the benzoyl moiety. These substituents can significantly influence the compound’s reactivity, stability, and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H13Cl2FN2O3 |
---|---|
Molecular Weight |
371.2 g/mol |
IUPAC Name |
ethyl (Z)-2-(cyclopropyliminomethyl)-3-(2,4-dichloro-3-cyano-5-fluorophenyl)-3-hydroxyprop-2-enoate |
InChI |
InChI=1S/C16H13Cl2FN2O3/c1-2-24-16(23)11(7-21-8-3-4-8)15(22)9-5-12(19)14(18)10(6-20)13(9)17/h5,7-8,22H,2-4H2,1H3/b15-11-,21-7? |
InChI Key |
VAKSZOHWRUKROD-SAASOFPRSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(/C1=CC(=C(C(=C1Cl)C#N)Cl)F)\O)/C=NC2CC2 |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC(=C(C(=C1Cl)C#N)Cl)F)O)C=NC2CC2 |
Origin of Product |
United States |
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